molecular formula C2H3N3Na B151089 1H-1,2,4-Triazole, sodium salt CAS No. 41253-21-8

1H-1,2,4-Triazole, sodium salt

Cat. No.: B151089
CAS No.: 41253-21-8
M. Wt: 92.06 g/mol
InChI Key: MDUSUFIKBUMDTJ-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C2H3N3Na and its molecular weight is 92.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

41253-21-8

Molecular Formula

C2H3N3Na

Molecular Weight

92.06 g/mol

IUPAC Name

sodium;2,4-diaza-1-azanidacyclopenta-2,4-diene

InChI

InChI=1S/C2H3N3.Na/c1-3-2-5-4-1;/h1-2H,(H,3,4,5);

InChI Key

MDUSUFIKBUMDTJ-UHFFFAOYSA-N

SMILES

C1=NC=N[N-]1.[Na+]

Isomeric SMILES

C1=NN=C[N-]1.[Na+]

Canonical SMILES

C1=NC=NN1.[Na]

41253-21-8
43177-42-0

physical_description

DryPowde

Pictograms

Corrosive; Irritant; Health Hazard

Synonyms

1H-1,2,4-Triazole Sodium Salt;  Sodium 1,2,4-triazole-4-ide;  Sodium 1H-1,2,4-Triazolate;  Sodium 1H-1,2,4-Triazolide;  Triazole Sodium Salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-1,2,4-Triazole, sodium salt
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Reactant of Route 6
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Customer
Q & A

Q1: What is the role of 1,2,4-Triazolylsodium in the synthesis of difenoconazole?

A1: 1,2,4-Triazolylsodium acts as a nucleophile in the synthesis of difenoconazole. [] Specifically, it reacts with a bromo-ketal intermediate, derived from 2-chloro-4-(4-chlorophenoxy)acetophenone, through a nucleophilic substitution reaction. This step is crucial in forming the triazole ring, a key structural feature of difenoconazole and many other triazole fungicides. [] You can find more details about this synthesis in the paper "Technical Study on Synthesis of Fungicide Difenoconazole" available on Semantic Scholar: []

Q2: How does the use of 1,2,4-Triazolylsodium in fungicide synthesis impact the overall yield and purity of the final product?

A2: Research indicates that optimizing the reaction conditions for the step involving 1,2,4-Triazolylsodium significantly impacts the final product quality. For instance, in difenoconazole synthesis, a molar ratio of 1:1.25 between the bromo-ketal intermediate and 1,2,4-Triazolylsodium resulted in a difenoconazole yield exceeding 83% with 98% purity. [] This highlights the importance of precise control over reaction parameters when utilizing this reagent.

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